

Application Note: Quantification of Hydrochlorothiazide in Human Plasma by HPLC-UV

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **hydrochlorothiazide** (HCT) in human plasma. The protocol described herein is a robust and reliable method suitable for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note includes a comprehensive experimental protocol, instrument parameters, and a summary of validation data derived from published scientific literature.

Introduction

Hydrochlorothiazide is a diuretic medication commonly used to treat high blood pressure and swelling due to fluid buildup.[1] Accurate and precise quantification of HCT in human plasma is crucial for clinical and research purposes. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible and cost-effective technique for this application. The method detailed below involves a straightforward sample preparation step followed by reversed-phase chromatographic separation and UV detection.

Experimental Protocol



This protocol is a synthesis of validated methods found in the scientific literature.[2][3][4][5][6] [7][8]

Materials and Reagents

- Hydrochlorothiazide (HCT) reference standard
- Internal Standard (IS) (e.g., Hydroflumethiazide or Chlorothiazide)[5][6][7][9]
- · HPLC grade acetonitrile, methanol, and water
- Analytical grade phosphoric acid, ammonium acetate, or potassium phosphate monobasic[2]
 [3][4][7]
- Human plasma (drug-free)
- 0.45 μm syringe filters

Instrumentation

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[2][4][8][10] Other columns such as Cyano (CN) have also been successfully used.[3][4]
- Data acquisition and processing software.

Standard and Sample Preparation

Preparation of Stock and Working Standard Solutions:

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of HCT reference standard in 10 mL of methanol.[3][10]
- Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., hydroflumethiazide) in methanol.



Working Standard Solutions: Serially dilute the primary stock solutions with the mobile phase
or an appropriate diluent to prepare a series of working standard solutions for the calibration
curve and quality control (QC) samples.

Sample Preparation (Protein Precipitation):[2][4]

- Pipette 500 μL of human plasma into a microcentrifuge tube.
- Add a specific volume of the internal standard working solution.
- Add 1 mL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1-2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- Filter the reconstituted sample through a 0.45 μm syringe filter before injection.

Note: Alternative sample preparation methods like Liquid-Liquid Extraction (LLE)[3][5][6] or Solid-Phase Extraction (SPE)[2][4] can also be employed and may provide cleaner extracts.

Chromatographic Conditions



Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile and 10 mM potassium phosphate buffer (pH 3.5) (20:80, v/v)[7]
Flow Rate	1.0 mL/min[2][3][4][8]
Injection Volume	20 μL[4][8]
Column Temperature	30°C[2]
UV Detection Wavelength	272 nm[7]
Run Time	Approximately 10 minutes

Method Validation Summary

The following tables summarize the quantitative data from various published HPLC-UV methods for HCT in plasma, demonstrating the expected performance of this analytical approach.

Table 1: Linearity and Limit of Quantification

Linearity Range (ng/mL)	r²	LOQ (ng/mL)	Reference
5 - 300	> 0.99	5.0	[7]
20 - 700	Linear	N/A	[6]
310 - 3120	> 0.99	N/A	[2][4]
10 - 1500	> 0.996	N/A	[2]
100 - 10000	> 0.99	10	[9]

Table 2: Precision and Accuracy



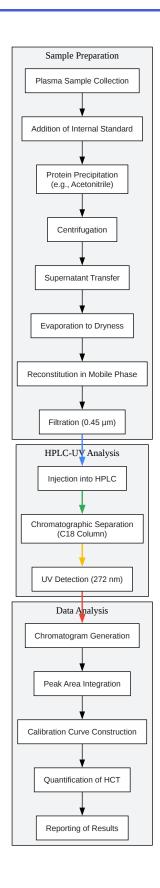
Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)	Reference
QC Low, Mid, High	< 3.7	< 10.2	92.2 - 112.0	[7]
N/A	< 3.60	N/A	< 1.87	[2]
N/A	3 - 8	N/A	N/A	[9]

Table 3: Recovery

Analyte	Extraction Method	Recovery (%)	Reference
Hydrochlorothiazide	Protein Precipitation	94.0 - 99.2	[2]
Hydrochlorothiazide	Liquid-Liquid Extraction	70	[7]
Internal Standard	Liquid-Liquid Extraction	90	[7]

Experimental Workflow Diagram





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Caption: Workflow for the quantification of hydrochlorothiazide in plasma by HPLC-UV.



Conclusion

The HPLC-UV method described in this application note is a specific, sensitive, and reliable technique for the quantification of **hydrochlorothiazide** in human plasma. The straightforward protein precipitation sample preparation method and isocratic chromatographic conditions make it suitable for routine analysis in a variety of research and clinical settings. The provided validation data from the literature demonstrates that the method can achieve the necessary precision, accuracy, and linearity for robust bioanalytical applications.

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